molecular formula C12H6BrClFN3 B1378801 2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 1439824-02-8

2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B1378801
CAS No.: 1439824-02-8
M. Wt: 326.55 g/mol
InChI Key: QIAQHJKAPBHMMQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique combination of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is fused to an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, as well as electrophiles like alkyl halides and acyl chlorides.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloropyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane

Uniqueness

2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific combination of halogen atoms and the imidazo[4,5-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClFN3/c13-6-1-2-7(15)10(11(6)14)12-17-8-3-4-16-5-9(8)18-12/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAQHJKAPBHMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C2=NC3=C(N2)C=NC=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Reactant of Route 3
2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Reactant of Route 4
2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Reactant of Route 5
2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Reactant of Route 6
2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine

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